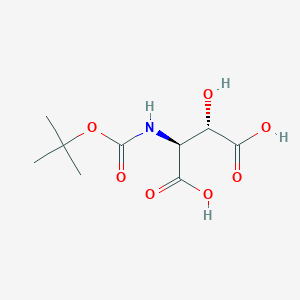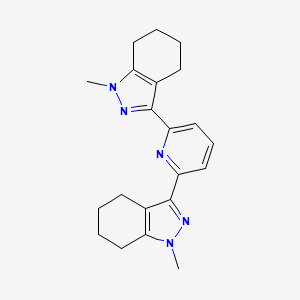
1H-Indazole, 3,3'-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] is a complex heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a pyridine ring and multiple tetrahydroindazole units, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Various methods have been developed to optimize this process, including the use of 2-fluorobenzaldehyde and hydrazine . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated indazole compounds.
Applications De Recherche Scientifique
1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and receptor antagonist.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which plays a role in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler indazole compound with similar biological activities.
2H-Indazole: Another indazole derivative with different structural features.
Imidazole: A related heterocyclic compound with a five-membered ring structure.
Uniqueness
1H-Indazole, 3,3’-(2,6-pyridinediyl)bis[4,5,6,7-tetrahydro-1-methyl-] is unique due to its complex structure and the presence of multiple tetrahydroindazole units. This complexity allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from simpler indazole derivatives.
Propriétés
Numéro CAS |
154420-29-8 |
|---|---|
Formule moléculaire |
C21H25N5 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
1-methyl-3-[6-(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)pyridin-2-yl]-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C21H25N5/c1-25-18-12-5-3-8-14(18)20(23-25)16-10-7-11-17(22-16)21-15-9-4-6-13-19(15)26(2)24-21/h7,10-11H,3-6,8-9,12-13H2,1-2H3 |
Clé InChI |
OLWMVMDCGXNQLZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCC2)C(=N1)C3=NC(=CC=C3)C4=NN(C5=C4CCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


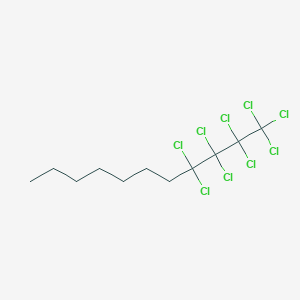
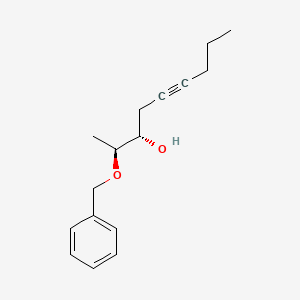
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)


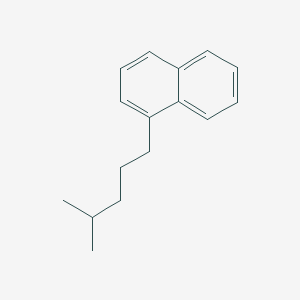
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
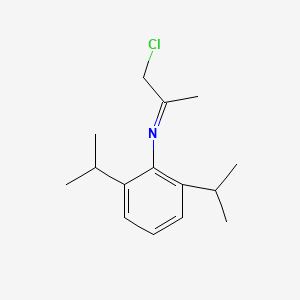

![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
